![molecular formula C11H9F3N6S B1526289 4-Amino-5-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol CAS No. 246163-31-5](/img/structure/B1526289.png)
4-Amino-5-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol
Overview
Description
The compound “4-Amino-5-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol” is a derivative of 1,2,4-triazole . It is a mercapto-substituted 1,2,4-triazole ligand and exhibits tautomerism in solution . It is known that 1,2,4-triazole ring systems are famous for their antifungal activities .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . The synthesis of 4-amino-5- (4-chlorophenyl)-2- [ (5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3 H -1,2,4-triazol-3-one was performed starting from 4-Amino-5- (4-chlorophenyl)-2,4-dihydro-3 H -1,2,4-triazol-3-one by four steps .Chemical Reactions Analysis
1,2,4-Triazole-3-thiol undergoes regioselective S-alkylation to form a series of S-substituted derivatives . 4-Methyl-4 H -1,2,4-triazole-3-thiol reacts with ethyl bromoacetate to yield ethyl [ (4-methyl-4 H -1,2,4-triazol-3-yl)sulfanyl]acetate .Scientific Research Applications
Pharmaceutical Research
This compound, due to its structural features, may be explored for its potential pharmaceutical applications. 1,2,4-Triazole derivatives have been known to exhibit a range of biological activities, including anticonvulsant and antitumor properties . The trifluoromethyl group often contributes to the bioactivity of pharmaceuticals .
Agrochemical Development
The trifluoromethyl group is also significant in agrochemicals. Compounds with this group can be investigated for their use in developing new pesticides or herbicides .
Biological Studies
Given its potential bioactive properties, this compound could be used in biological studies to understand cellular processes or as a part of bioassays .
Functional Materials
The unique chemical structure of this compound suggests it could be used in the synthesis of functional materials with specific properties for industrial applications .
Ligand Chemistry
Compounds like this one can serve as ligands in coordination chemistry, potentially leading to the development of new catalysts or metal-organic frameworks .
Analytical Chemistry
As a derivative of 1,2,4-triazole-thiol, it might be used in analytical chemistry as a reagent or probe due to its potential for forming stable complexes with various metals .
Genetic Research
The compound could be utilized in genetic research as part of a probe for DNA markers, given that similar structures have been used in such applications .
Antiviral Research
Considering the use of triazole nucleosides like ribavirin in treating viral infections, this compound’s derivatives could be researched for antiviral properties .
Each application area presents a rich field for exploration and could lead to significant discoveries and advancements.
properties
IUPAC Name |
4-amino-3-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N6S/c12-11(13,14)9-16-6-3-1-2-4-7(6)19(9)5-8-17-18-10(21)20(8)15/h1-4H,5,15H2,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVQLIXYZOKOBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=NNC(=S)N3N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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